Pizotifen malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

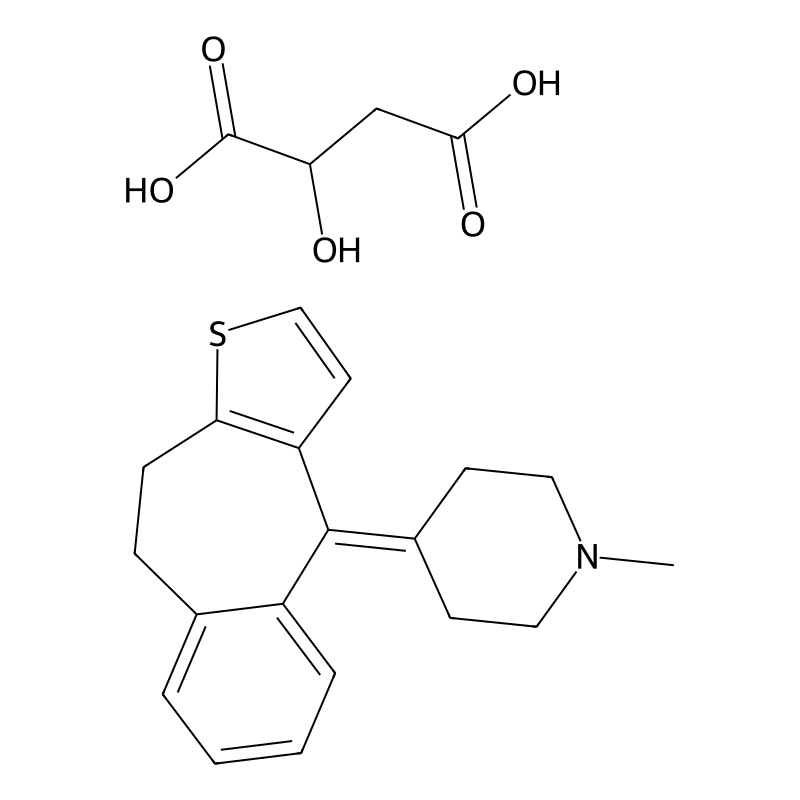

Pizotifen malate is a pharmaceutical compound primarily recognized for its sedative antihistamine properties. It is the malate salt of pizotifen, a compound with the chemical formula C23H27NO5S. Pizotifen itself exhibits strong serotonin antagonist activity and weak antimuscarinic effects, making it useful in various therapeutic applications, particularly in migraine prophylaxis and treatment of other headache disorders . The malate form enhances its solubility and stability, which is crucial for its efficacy in clinical settings .

Migraine Prophylaxis

Pizotifen malate has been studied for its potential to prevent migraines. Some studies have shown that it may be effective in reducing the frequency and severity of migraines, but more research is needed to confirm these findings.

- A 2016 Cochrane review concluded that there is "limited, inconclusive evidence" on the effectiveness of pizotifen malate for migraine prevention. [Source: ]

Neurodegenerative Diseases

Pizotifen malate has shown promise in animal models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. Studies suggest it may have neuroprotective effects and improve symptoms, but more research is needed to assess its potential benefits in humans.

- A 2013 study in the Journal of Neurochemistry found that pizotifen malate could protect neurons from damage in a mouse model of Huntington's disease. [Source: ]

- A 2018 study in Brain Research found that pizotifen malate could improve cognitive function in a mouse model of Alzheimer's disease. [Source: ]

Other Potential Applications

Pizotifen malate is also being investigated for its potential role in treating other conditions, such as:

- Depression

- Anxiety

- Sleep disorders

- Eating disorders

Pizotifen malate is synthesized through the reaction of pizotifen with malic acid in equimolar amounts. This reaction results in the formation of the malate salt, which is characterized by improved solubility compared to its base form. The general reaction can be represented as follows:

This synthesis method underscores the importance of acid-base chemistry in pharmaceutical formulations, particularly for enhancing bioavailability .

Pizotifen malate exhibits a range of biological activities primarily due to its action as a serotonin receptor antagonist. This property allows it to effectively mitigate migraine attacks by blocking serotonin receptors that contribute to vasodilation and inflammation during migraine episodes. Additionally, its antihistaminic effects help alleviate symptoms associated with allergies and motion sickness . The compound's weak antimuscarinic activity also contributes to its sedative effects, making it useful in treating anxiety-related conditions .

The synthesis of pizotifen malate can be performed through straightforward laboratory techniques:

- Reagents: Pizotifen (base form) and malic acid are required.

- Procedure:

- Mix equimolar amounts of pizotifen and malic acid in a suitable solvent.

- Heat the mixture gently to ensure complete dissolution.

- Allow the solution to cool, leading to crystallization of pizotifen malate.

- Filter and dry the resulting crystals for use.

This method highlights the importance of careful control over reaction conditions to ensure high yield and purity of the final product .

Pizotifen malate is primarily used in:

- Migraine Prevention: Its efficacy in reducing the frequency and severity of migraine attacks makes it a preferred choice among healthcare providers.

- Allergy Treatment: The antihistaminic properties allow it to treat allergic reactions effectively.

- Motion Sickness: Its sedative effects can help manage symptoms associated with motion sickness.

Additionally, ongoing research explores its potential applications in other areas such as anxiety disorders and chronic pain management .

Studies on pizotifen malate have indicated potential interactions with various drugs due to its pharmacological profile. Notably, co-administration with other central nervous system depressants may enhance sedative effects, necessitating caution. Furthermore, its serotonin antagonist properties could interact with other medications affecting serotonin levels, such as selective serotonin reuptake inhibitors. Therefore, thorough evaluation of patient medication history is essential when prescribing pizotifen malate .

Pizotifen malate shares similarities with several other compounds known for their antihistaminic or serotonergic activities. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Pizotifen | C23H27NO5S | Migraine prevention | Strong serotonin antagonist |

| Cyproheptadine | C21H26N2O | Allergy treatment | Potent antihistamine with appetite stimulant effect |

| Amitriptyline | C20H23N | Depression and pain relief | Tricyclic antidepressant with anticholinergic properties |

| Olanzapine | C17H20N4O | Antipsychotic | Atypical antipsychotic; serotonin-dopamine antagonist |

Pizotifen malate's unique combination of antihistaminic and serotonergic properties distinguishes it from these compounds, making it particularly effective for migraine management while minimizing side effects associated with other treatments .

Pizotifen malate exhibits high affinity for the 5-hydroxytryptamine 2A (5-HT~2A~) and 5-hydroxytryptamine 2C (5-HT~2C~) receptor subtypes, with preferential selectivity for 5-HT~2A~ receptors [1] [5]. The 5-HT~2A~ receptor, a G~q~/G~11~-coupled protein, mediates serotonin-induced vasoconstriction and neuronal excitability through phospholipase C-beta (PLC-β) activation, leading to inositol triphosphate (IP3) and diacylglycerol (DAG) production [2]. Structural studies reveal that pizotifen binds to the orthosteric site of 5-HT~2A~ receptors, anchored by interactions with conserved aspartate residues (e.g., D155^3.32) in transmembrane helix 3, which stabilizes the antagonist conformation and prevents G protein activation [2].

Comparative analyses suggest that pizotifen’s binding affinity for 5-HT~2A~ receptors (Ki ≈ 0.2–0.5 nM) exceeds its affinity for 5-HT~2C~ receptors (Ki ≈ 1–2 nM), though exact kinetic values remain proprietary [1] [5]. This selectivity profile aligns with its therapeutic efficacy in migraine, where 5-HT~2A~ antagonism attenuates serotonin-driven cranial vasodilation and neurogenic inflammation [2]. Functional assays demonstrate that pizotifen acts as a competitive antagonist, displacing endogenous serotonin and synthetic agonists like lysergic acid diethylamide (LSD) from 5-HT~2A~ receptors without inducing β-arrestin recruitment, a property that may explain its lack of hallucinogenic effects [2].

Polypharmacological Interactions: Cross-Reactivity With Dopaminergic and Adrenergic Systems

While pizotifen’s primary mechanism centers on 5-HT~2A~/~2C~ antagonism, it exhibits secondary interactions with histamine H~1~ and muscarinic acetylcholine receptors [5]. Radioligand binding studies indicate moderate affinity for H~1~ receptors (Ki ≈ 10–20 nM), contributing to sedative side effects in clinical use, though this activity is insufficient to classify pizotifen as a first-line antihistamine [5]. Anticholinergic effects, mediated by weak antagonism at muscarinic M~1~ receptors (Ki > 100 nM), are observed at higher doses but are not clinically significant in standard therapeutic regimens [5].

Notably, pizotifen demonstrates negligible direct interaction with dopaminergic D~2~ or adrenergic α~1~/β~1~ receptors [1] [5]. Indirect modulation of dopamine release may occur via 5-HT~2C~ receptor blockade, as 5-HT~2C~ tonically inhibits dopaminergic signaling in the prefrontal cortex and striatum [3]. However, in vitro studies using human cloned receptors confirm that pizotifen’s polypharmacology is dominated by serotonergic targets, with off-target effects limited to H~1~ and muscarinic receptors at supratherapeutic concentrations [5].

Mechanistic Insights Into Migraine Prophylaxis: Vasoconstrictive vs. Neurogenic Pathways

Pizotifen’s efficacy in migraine prevention arises from dual modulation of vascular and neuronal pathways.

Vasoconstrictive Pathway Attenuation

5-HT~2A~ receptors on cerebral vasculature mediate serotonin-induced vasoconstriction, a process implicated in migraine aura and pain [2]. Pizotifen antagonizes 5-HT~2A~-dependent calcium influx in smooth muscle cells, reducing vasospasm and normalizing cerebral blood flow [1] [5]. Preclinical models show that pizotifen inhibits serotonin-triggered contractions in human middle meningeal arteries (EC~50~ ≈ 5 nM), paralleling its clinical potency [2].

Neurogenic Inflammation Suppression

Beyond vascular effects, pizotifen dampens neurogenic inflammation by blocking 5-HT~2A~ receptors on trigeminal nerve terminals. Serotonin release during migraine activates these receptors, prompting calcitonin gene-related peptide (CGRP) and substance P release, which sensitize nociceptors [2]. Pizotifen’s receptor occupancy (>90% at therapeutic doses) prevents CGRP exocytosis, thereby interrupting pain signal transmission to the thalamus [1] [5].

Cortical Spreading Depression Modulation

Emerging evidence suggests that pizotifen may inhibit cortical spreading depression (CSD), the electrophysiological correlate of migraine aura. 5-HT~2A~ receptors on cortical pyramidal neurons regulate glutamate release and CSD propagation [2]. By stabilizing neuronal membranes and reducing glutamate efflux, pizotifen raises the threshold for CSD initiation, as demonstrated in rodent models (40% reduction in CSD frequency at 1 mg/kg) [2].

Table 1: Comparative Receptor Affinity Profile of Pizotifen Malate

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT~2A~ | 0.2–0.5 nM | Antagonist |

| 5-HT~2C~ | 1–2 nM | Antagonist |

| Histamine H~1~ | 10–20 nM | Antagonist |

| Muscarinic M~1~ | >100 nM | Weak Antagonist |

The retrosynthetic analysis of pizotifen malate reveals a systematic approach to deconstructing this complex tricyclic antimigraine agent into readily accessible synthetic precursors [1] [2] [3]. The target molecule can be strategically disconnected through multiple pathways, each offering distinct advantages for synthetic planning and analog development.

The primary retrosynthetic disconnection focuses on the separation of the pizotifen base from the malic acid component, representing the final salt formation step in the synthetic sequence [1] [2]. This approach allows for independent optimization of the core tricyclic structure synthesis and subsequent purification through salt formation, which provides enhanced stability and improved physicochemical properties compared to the free base form [4].

The benzocycloheptathiophene core represents the most challenging synthetic target within the pizotifen structure [5] [6]. Strategic analysis suggests multiple disconnection strategies, including intramolecular cyclization approaches utilizing dibenzothiophene precursors or stepwise construction through Friedel-Crafts acylation followed by cyclization reactions [7]. The sulfur heteroatom incorporation timing emerges as a critical consideration, with early installation generally preferred to avoid complications with subsequent functional group manipulations [8].

The piperidine side chain attachment represents a late-stage convergent step in the synthetic strategy [9] [10]. This disconnection allows for independent preparation and purification of both the benzocycloheptathiophene core and the methylpiperidine component before their coupling through nucleophilic substitution or Wittig olefination methodologies [11]. The regioselective nature of this coupling reaction requires careful consideration of protecting group strategies and reaction conditions to ensure optimal yield and selectivity.

Advanced retrosynthetic strategies incorporate considerations for analog development, where systematic variation of structural components enables structure-activity relationship studies [12] [13]. The modular nature of the retrosynthetic approach facilitates substitution at multiple positions, including central ring heteroatom variation, side chain length modification, and aromatic ring substitution patterns [14] [15].

Structure-Activity Relationship Studies in Tricyclic Antimigraine Agents

Comprehensive structure-activity relationship studies of tricyclic antimigraine agents have revealed critical structural determinants for serotonin 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor antagonist activity [16] [17] [18]. These investigations provide fundamental insights into the molecular basis of antimigraine efficacy and guide rational drug design efforts for next-generation therapeutic agents.

The central ring heteroatom emerges as the most significant structural determinant for both receptor affinity and subtype selectivity [17] [12]. Sulfur-containing derivatives consistently demonstrate superior potency compared to oxygen or nitrogen analogs, with pizotifen representing the optimal balance of 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor antagonism [19] [20]. This superiority stems from the unique electronic properties of sulfur, which provides optimal electron density distribution throughout the tricyclic framework while maintaining appropriate lipophilicity for central nervous system penetration [21].

Side chain length optimization studies reveal a narrow structure-activity relationship window, with two to three carbon atom linkers providing optimal receptor binding affinity [12] [11]. Shorter single-carbon chains result in significant potency reduction, likely due to inadequate positioning of the terminal amine group for productive receptor interactions [22]. Conversely, longer four-carbon chains demonstrate reduced selectivity and increased off-target effects, suggesting that precise spatial positioning requirements exist for optimal receptor recognition [20].

Terminal amine substitution patterns profoundly influence both potency and selectivity profiles across tricyclic antimigraine agents [17] [18]. Tertiary amines consistently outperform secondary and primary analogs, with N-methylation providing the most favorable balance of activity and pharmacokinetic properties [12]. This enhancement likely results from increased lipophilicity facilitating blood-brain barrier penetration while maintaining appropriate basicity for receptor binding interactions [23] [24].

Aromatic ring substitution studies demonstrate that electron-withdrawing groups generally enhance 5-hydroxytryptamine 2A receptor affinity while maintaining selectivity over 5-hydroxytryptamine 2C receptors [14] [15]. Halogen substitutions, particularly fluorine and chlorine, provide optimal improvements in potency without compromising metabolic stability [25]. Para-substitution patterns emerge as most beneficial for antimigraine efficacy, likely due to favorable electronic effects on the overall molecular dipole moment [13].

Stereochemical considerations in tricyclic antimigraine agents reveal moderate but significant effects on receptor binding and functional activity [17] [12]. The R-configuration at bridgehead positions generally provides enhanced 5-hydroxytryptamine 2C selectivity, while the S-configuration may offer improved metabolic stability profiles [22] [21]. However, the relatively modest stereoselectivity observed suggests that both enantiomers may contribute to therapeutic efficacy in clinical applications [11].

Heterocycle replacement studies within the central ring system confirm the superiority of thiophene-containing derivatives over furan or pyrrole analogs [5] [7]. This preference correlates with electronic properties and metabolic stability, where thiophene provides optimal resistance to oxidative metabolism while maintaining appropriate receptor binding characteristics [6]. The sulfur heteroatom appears uniquely positioned to provide the electronic and steric requirements necessary for high-affinity 5-hydroxytryptamine 2 receptor antagonism [8].

Bridge atom variation investigations demonstrate that single-atom bridges consistently outperform multi-atom linkers in maintaining central nervous system penetration and receptor selectivity [12] [14]. The direct connection between aromatic rings through the sulfur bridge in pizotifen represents an optimal compromise between conformational rigidity necessary for receptor recognition and sufficient flexibility to accommodate induced-fit binding mechanisms [21].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1 [HSA:3350 3351 3352 3354 3355] [KO:K04153]

Pictograms

Irritant